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1H-Anthra[2,3-d]triazole-5,10-dione

Cat. No.: B12662243
CAS No.: 78324-76-2
M. Wt: 249.22 g/mol
InChI Key: LSBFHEKUKJOTOI-UHFFFAOYSA-N
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Description

Contextual Significance of Anthraquinone-Based Heterocycles in Medicinal Chemistry and Materials Science

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are central to medicinal chemistry, with over 85% of biologically active chemicals containing such a structure. nih.govopenmedicinalchemistryjournal.com The anthraquinone (B42736) scaffold, a three-ring aromatic system with two ketone groups, is a privileged structure in this field. nih.govresearchgate.net For centuries, anthraquinone derivatives have been utilized in therapeutic applications, forming the core of numerous anticancer agents. nih.govresearchgate.net Research has demonstrated their broad pharmacological profile, including antifungal, antiviral, antimalarial, and antimicrobial activities. nih.gov The fusion of a heterocyclic ring to the anthraquinone core can significantly modify its biological properties, leading to the development of new antitumor compounds. rsc.orgresearchgate.net

In materials science, anthraquinone and its derivatives are of remarkable importance, particularly in the dye industry. researchgate.net Their rigid, aromatic structure confers high stability, making them suitable for creating vibrant and durable pigments for textiles. researchgate.net The introduction of heterocyclic moieties can further enhance properties like thermal stability, leading to potential applications in high-performance polymers and advanced materials. researchgate.net

Fundamental Importance of the 1,2,3-Triazole Moiety in Organic Synthesis and Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has become a major pharmacophore in medicinal chemistry. tandfonline.comnih.gov Its prominence is largely due to the development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its reliable and efficient synthesis. nih.govnih.gov This reaction is highly selective and produces high yields, making it a powerful tool for connecting different molecular fragments. nih.govorganic-chemistry.org

In drug discovery, the 1,2,3-triazole moiety is valued for several reasons. It is a stable, aromatic ring that can act as a rigid linker to connect two different molecular scaffolds. nih.govnih.gov It can also function as a bioisostere, mimicking the properties of an amide bond in peptides, which can lead to peptidomimetics with improved stability against enzymatic degradation. nih.gov Consequently, 1,2,3-triazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.commdpi.com A number of FDA-approved drugs containing this moiety are currently on the market, with many more under clinical investigation. tandfonline.comresearchgate.net

Historical Development and Evolution of Anthraquinone-Fused Triazole Research

The study of anthraquinones has a long history, originating with their use in traditional medicines and as natural dyes. nih.govresearchgate.net The modern era of research has focused on synthetic modifications to this core structure to create novel therapeutic agents. The development of anthraquinone-fused heterocycles represents a significant evolution in this field. Research into fusing various heterocyclic rings, such as thiazoles, thiadiazoles, selenadiazoles, and triazoles, to the anthraquinone framework has been driven by the quest for new anticancer compounds. rsc.orgnih.gov

The first member of a related class, anthraquinone-fused enediynes, was discovered over three decades ago, sparking extensive study into its mode of action. nih.gov More recently, research has focused on azole-fused anthraquinones. For instance, studies on thiadiazole- and selenadiazole-fused anthraquinones have identified them as potent G-quadruplex targeting anticancer compounds. nih.gov While some research from 2024 indicated that triazole-based ligands in their study did not show the same level of tumor cell proliferation inhibition as their thiadiazole and selenadiazole counterparts, the unique properties of different triazole-fused systems continue to be an active area of investigation. nih.gov The synthesis of various anthra[2,3-d]thiazoles has also been a focus, highlighting the crucial role the specific heterocyclic nucleus plays in the antitumor potency of these fused systems. rsc.orgresearchgate.net

Rationale for Comprehensive Investigation of the 1H-Anthra[2,3-d]triazole-5,10-dione Scaffold

The specific investigation of the this compound scaffold is driven by the synergistic potential of its constituent parts. The molecule combines the well-established biological relevance of the anthraquinone core with the versatile and powerful properties of the 1,2,3-triazole moiety. ontosight.ai

The resulting compound possesses a distinct planar, aromatic structure which confers stability. ontosight.ai The fusion of the triazole ring introduces electron-withdrawing properties, which significantly influences the molecule's electronic distribution and its potential interactions with biological macromolecules or its performance in electronic devices. ontosight.ai This unique combination of features provides a strong rationale for its investigation in two primary areas:

Materials Science : Its aromatic and electron-withdrawing nature makes it a promising building block for optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai

Medicinal Chemistry : The scaffold is explored for its potential biological activities, including anticancer and antimicrobial properties, stemming from its ability to interact with biological targets. ontosight.ai

The synthesis of this compound typically involves the reaction of anthraquinone derivatives with azides, and ongoing research continues to explore its synthesis, properties, and applications. ontosight.ai

Data Tables

Table 1: Chemical Compounds Mentioned

Compound NameCore Structure(s)
This compoundAnthraquinone, 1,2,3-Triazole
Thiazole-fused anthraquinonesAnthraquinone, Thiazole
Thiadiazole-fused anthraquinonesAnthraquinone, Thiadiazole
Selenadiazole-fused anthraquinonesAnthraquinone, Selenadiazole
Dynemicin AAnthraquinone, Enediyne

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7N3O2 B12662243 1H-Anthra[2,3-d]triazole-5,10-dione CAS No. 78324-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78324-76-2

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

2H-naphtho[3,2-f]benzotriazole-5,10-dione

InChI

InChI=1S/C14H7N3O2/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-17-16-12/h1-6H,(H,15,16,17)

InChI Key

LSBFHEKUKJOTOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=NNN=C4C=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 1h Anthra 2,3 D Triazole 5,10 Dione and Analogous Structures

Precursor Synthesis Strategies for Anthraquinone-Triazole Annulation

The successful synthesis of the target compounds hinges on the efficient preparation of key intermediates, namely functionalized anthraquinones and the precursors for the triazole ring.

Synthesis of Key Anthraquinone-Based Intermediates

A pivotal intermediate for the synthesis of the parent compound, 1H-Anthra[2,3-d]triazole-5,10-dione, is 2,3-diaminoanthraquinone. Several synthetic routes have been established for its preparation.

One prominent method involves the amination of 2-amino-3-bromo-anthraquinone. This process is typically carried out by heating 2-amino-3-bromo-anthraquinone with aqueous or alcoholic ammonia in a sealed vessel at elevated temperatures, generally between 175-185°C. google.comgoogle.com The reaction can also be facilitated by the presence of a copper compound as a catalyst, leading to a very pure, crystalline 2,3-diaminoanthraquinone in excellent yield. google.comgoogle.com

An alternative route to 2,3-diaminoanthraquinone begins with the synthesis of 2,3-dichloroanthraquinone. This can be achieved through the condensation of phthalic anhydride with 1,2-dichlorobenzene in the presence of anhydrous aluminum chloride, which forms 3',4'-dichloro-2-benzoylbenzoic acid. Subsequent cyclization of this acid yields a mixture of 1,2- and 2,3-dichloroanthraquinones, which can then be separated. The isolated 2,3-dichloroanthraquinone is then subjected to amination to produce 2,3-diaminoanthraquinone.

For the synthesis of analogous structures via cycloaddition reactions, anthraquinone (B42736) derivatives bearing either an azide or a terminal alkyne functionality are required. These are typically prepared from corresponding amino or halogenated anthraquinones. For instance, an aminoanthraquinone can be converted to an anthraquinone azide through diazotization followed by reaction with an azide source. Similarly, a halogenated anthraquinone can be functionalized with a terminal alkyne through reactions like the Sonogashira coupling.

Preparation of Triazole Precursors for Fusion Reactions

For the direct annulation to form this compound, the key precursor is nitrous acid, which is generated in situ. This reagent reacts directly with the vicinal amino groups of 2,3-diaminoanthraquinone to form the fused triazole ring.

In the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the triazole precursors are organic azides and terminal alkynes. One of these functionalities is incorporated into the anthraquinone skeleton, while the other is a separate reactant that will form the triazole ring upon cycloaddition. The choice of azides and alkynes allows for the introduction of a wide variety of substituents onto the final triazole ring, leading to a diverse library of analogous structures.

Triazole Ring Formation via Cycloaddition Reactions

The fusion of the triazole ring onto the anthraquinone framework is a critical step in the synthesis of these compounds. While direct annulation is effective for the parent compound, cycloaddition reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are paramount for the synthesis of a wide array of substituted analogs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Approach

The CuAAC reaction, a cornerstone of "click chemistry," is a powerful and widely used method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to afford a 1,4-disubstituted 1,2,3-triazole. nih.gov This methodology is highly efficient, regioselective, and tolerant of a broad range of functional groups, making it ideal for the synthesis of complex molecules like anthraquinone-triazole conjugates. acs.org

The general scheme for the CuAAC in the context of synthesizing anthraquinone-triazole analogs involves the reaction of an anthraquinone-bearing alkyne with an organic azide, or an anthraquinone-bearing azide with a terminal alkyne, in the presence of a copper(I) catalyst.

The efficiency of the CuAAC reaction is influenced by several factors, and optimization of these conditions is crucial for achieving high yields and purity.

Catalyst System: The active catalyst is the copper(I) ion. While copper(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and robust approach is to generate the Cu(I) species in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent. wikipedia.orgnih.gov Sodium ascorbate is the most widely used reducing agent for this purpose. nih.gov

Ligands: The performance of the copper catalyst can be significantly enhanced by the use of ligands. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase the reaction rate. A variety of ligands have been developed for CuAAC, with tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) being among the most common. nih.gov

Solvent: The CuAAC reaction can be performed in a wide range of solvents, including organic solvents like THF, DMSO, and alcohols, as well as in aqueous media. acs.orgbeilstein-journals.org The choice of solvent often depends on the solubility of the reactants. Aqueous systems are often preferred for their environmental benefits. researchgate.net

Temperature: The CuAAC reaction typically proceeds efficiently at room temperature, although gentle heating can sometimes accelerate the reaction. nih.gov

The table below summarizes typical reaction conditions for CuAAC.

ParameterTypical Conditions
Copper Source CuSO₄·5H₂O (in situ reduction) or CuI, CuBr
Reducing Agent Sodium Ascorbate
Ligand TBTA, THPTA, or other nitrogen-based ligands
Solvent t-BuOH/H₂O, THF/H₂O, DMSO, DMF
Temperature Room Temperature to mild heating (e.g., 40-60°C)

A key advantage of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This high degree of control is a direct consequence of the reaction mechanism, which is believed to involve the formation of a copper acetylide intermediate that then reacts with the azide.

In contrast, the uncatalyzed thermal Huisgen cycloaddition between an alkyne and an azide typically results in a mixture of both the 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org While alternative catalysts, such as ruthenium-based complexes, can favor the formation of the 1,5-isomer, the copper-catalyzed pathway remains the most reliable and widely used method for obtaining the 1,4-disubstituted product. researchgate.net This predictable regioselectivity is a significant advantage in the synthesis of complex molecules where precise control over the substitution pattern is essential.

Other 1,3-Dipolar Cycloaddition Methodologies for Triazole Ring Construction

The 1,3-dipolar cycloaddition stands as a powerful and versatile tool for the synthesis of five-membered heterocyclic rings, including triazoles. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of synthesizing anthraquinone-fused triazoles, this typically involves an anthraquinone derivative bearing either the 1,3-dipole or the dipolarophile.

A prominent example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an organic azide with an alkyne to form a 1,2,3-triazole ring. wikipedia.org For the synthesis of this compound, a plausible route involves the use of a 2-azidoanthraquinone derivative as the 1,3-dipole. The reaction of this azide with a suitable alkyne, often catalyzed by copper(I) species in what is known as "click chemistry," would lead to the formation of the desired triazole ring fused to the anthraquinone core. ijrpc.comresearchgate.net The choice of alkyne can introduce various substituents onto the triazole ring.

The regioselectivity of the cycloaddition is a critical aspect, as the reaction of an unsymmetrical alkyne with the azide can potentially lead to two different regioisomers. However, the use of terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions generally favors the formation of the 1,4-disubstituted triazole isomer. researchgate.net

Annulation Reactions for Anthraquinone-Fused Heterocyclic Systems

Annulation, the process of building a new ring onto an existing one, represents a direct and efficient strategy for the synthesis of fused heterocyclic systems like this compound.

Direct Triazole Annulation Strategies to the Anthraquinone Core

A direct and classical approach to the synthesis of this compound involves the diazotization of 2,3-diaminoanthraquinone. This method leverages the reactivity of adjacent amino groups on the anthraquinone backbone. The synthesis of the crucial precursor, 2,3-diaminoanthraquinone, can be achieved from 2,3-dichloroanthraquinone through amination with aqueous or alcoholic ammonia, potentially in the presence of a copper catalyst. acs.orggoogle.com

Once 2,3-diaminoanthraquinone is obtained, it undergoes a diazotization reaction, typically using sodium nitrite in an acidic medium. This in situ generates a diazonium salt at one of the amino groups, which then rapidly cyclizes by attacking the adjacent amino group to form the stable, fused triazole ring. This intramolecular cyclization directly yields the this compound structure.

Sequential Conversion and Cyclization Approaches

In contrast to direct annulation, sequential conversion and cyclization strategies involve a multi-step process where functional groups on the anthraquinone core are first modified and then induced to cyclize. For instance, starting from 2-aminoanthraquinone, a series of reactions can be envisioned to introduce the necessary functionalities for triazole ring formation.

One hypothetical sequence could involve the introduction of a suitable nitrogen-containing substituent at the 3-position of 2-aminoanthraquinone. This could be followed by a transformation of the amino group and the newly introduced substituent to facilitate an intramolecular cyclization, thereby forming the triazole ring. While specific examples for this compound are not abundant in readily available literature, this approach offers a high degree of flexibility in introducing various substituents.

Comparative Analysis of Synthetic Routes to Related Anthra[x,y-d]heterocycles (e.g., Triazines)

A comparative analysis of the synthesis of this compound with that of its close structural relatives, such as anthra[x,y-d]triazines, provides valuable insights into the nuances of heterocyclic ring formation on the anthraquinone scaffold.

The synthesis of anthra[1,2-d] acs.orggoogle.comasianpubs.orgtriazine-4,7,12(3H)-triones, for example, also starts from an aminoanthraquinone derivative, specifically 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The synthetic sequence involves the conversion of the carboxylic acid to an amide, followed by an endo-cyclization using sodium nitrite in acetic acid. This process forms the six-membered triazine ring fused to the anthraquinone core.

FeatureThis compound SynthesisAnthra[1,2-d] acs.orggoogle.comasianpubs.orgtriazine-4,7,12(3H)-trione Synthesis
Starting Material 2,3-Diaminoanthraquinone1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Key Reaction Diazotization and intramolecular cyclizationAmide formation followed by diazotization and cyclization
Heterocyclic Ring Five-membered triazoleSix-membered triazine
Precursor Functionality Two adjacent amino groupsAn amino group and a carboxylic acid (or derivative) in adjacent positions

This comparison highlights how the nature and positioning of the initial functional groups on the anthraquinone ring dictate the type of heterocyclic system that is formed. The synthesis of the five-membered triazole ring is facilitated by two adjacent amino groups, whereas the formation of the six-membered triazine ring requires an amino group and a neighboring carboxylic acid derivative.

Novel and Emerging Synthetic Techniques for Enhanced Efficiency and Selectivity

The field of synthetic organic chemistry is continually evolving, with the development of new methodologies aimed at improving reaction efficiency, selectivity, and environmental footprint. While classical methods for the synthesis of this compound remain relevant, several modern techniques hold promise for its more efficient production.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,2,3-triazoles. ijrpc.com The application of this methodology to anthraquinone-based substrates could provide a streamlined synthesis of this compound and its derivatives with high yields and under mild reaction conditions.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate various organic reactions, including the synthesis of triazoles. This technique can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Novel Catalytic Systems: Research into new catalytic systems for 1,3-dipolar cycloadditions and other cyclization reactions is an active area. The development of more efficient and selective catalysts, including those based on other transition metals or even organocatalysts, could offer significant advantages for the synthesis of complex heterocyclic systems like this compound. These advancements could lead to more sustainable and atom-economical synthetic routes.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. rsc.org For 1H-Anthra[2,3-d]triazole-5,10-dione, various NMR experiments are crucial for a complete structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the aromatic protons of the anthraquinone (B42736) moiety and the proton on the triazole ring would exhibit characteristic chemical shifts.

The protons on the unsubstituted benzene (B151609) ring (positions 6, 7, 8, and 9) are expected to appear as multiplets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system and the adjacent carbonyl groups. The protons at positions 4 and 11, being on the same ring as the triazole and in proximity to the carbonyl groups, would also resonate in a similar region. The NH proton of the triazole ring is expected to show a broad singlet at a significantly downfield chemical shift, potentially above δ 12 ppm, and its signal would disappear upon deuteration. urfu.ru

Table 1: Hypothetical ¹H NMR Data for this compound

Note: The following data is illustrative and based on expected values for the compound structure, as specific experimental data is not publicly available.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
~8.30m-2HH-6, H-9
~7.80m-2HH-7, H-8
~8.40s-1HH-4
~8.50s-1HH-11
>12.0br s-1HN-H

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals would be observed for the carbonyl carbons, the aromatic carbons of the anthracene (B1667546) core, and the carbons of the triazole ring.

The carbonyl carbons (C-5 and C-10) are expected to resonate at the most downfield region, typically between δ 180 and 195 ppm. capes.gov.br The aromatic carbons would appear in the range of δ 110-150 ppm. The carbons of the triazole ring would have their own characteristic shifts. Due to the complexity and potential overlap of signals in the aromatic region, definitive assignment often requires two-dimensional NMR techniques.

Table 2: Hypothetical ¹³C NMR Data for this compound

Note: The following data is illustrative and based on expected values for the compound structure, as specific experimental data is not publicly available.

Chemical Shift (δ ppm)Assignment
~185.0C-5, C-10
~150.0 - 120.0Aromatic & Triazole Carbons

While there is no fluorine in the parent compound, ¹⁹F NMR would be an invaluable tool for the characterization of fluorinated derivatives of this compound. ¹⁹F NMR is highly sensitive to the local electronic environment, and the chemical shifts of fluorine atoms can provide detailed information about the success of a substitution reaction and the electronic properties of the resulting molecule. nih.govrsc.org For instance, the introduction of a fluorine atom onto the anthraquinone framework would result in a distinct signal in the ¹⁹F NMR spectrum, and its chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) would help confirm its position. nih.gov

Given the complexity of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together the different fragments of the molecule, such as confirming the fusion of the triazole ring to the anthraquinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule. nih.gov

Through a combination of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of a compound. nih.govnih.gov This is a critical step in confirming the identity of a newly synthesized molecule like this compound. The experimentally determined exact mass would be compared to the calculated mass for the chemical formula C₁₄H₇N₃O₂.

Table 3: Hypothetical HRMS Data for this compound

Note: The following data is illustrative and based on the exact mass calculated for the compound's formula.

IonCalculated Exact Mass [M+H]⁺Observed Exact Mass
C₁₄H₈N₃O₂⁺262.0611(Hypothetical experimental value)

Despite a comprehensive search for scientific literature, detailed experimental data specifically for the chemical compound This compound (CAS No. 78324-76-2) is not available in the public domain. Consequently, an in-depth article focusing solely on its advanced structural elucidation and spectroscopic characterization, as per the requested outline, cannot be generated at this time.

The search for specific Electrospray Ionization Mass Spectrometry (ESI-MS) ionization pathways, Infrared (IR) spectroscopic data for functional group identification, and X-ray crystallographic data—including single crystal X-ray diffraction analysis for bond lengths, angles, conformation, and insights into crystal packing and intermolecular interactions—did not yield any specific results for this particular molecule.

While general information exists for the broader class of triazoles and anthraquinone derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from related compounds. Scientific literature on the synthesis and characterization of analogous structures, such as other anthra-heterocycles or substituted triazoles, is available but does not provide the specific data points required for the detailed analysis requested.

Therefore, the generation of a scientifically accurate article with the specified structure and data tables is not possible without the foundational experimental research on this compound being published and accessible.

Chemical Reactivity and Transformation Studies of 1h Anthra 2,3 D Triazole 5,10 Dione

Electronic Structure and Aromaticity of the Fused Triazole System

The 1H-Anthra[2,3-d]triazole-5,10-dione molecule possesses a planar, aromatic structure, which is a key determinant of its stability and reactivity. ontosight.ai The system comprises two main components: the 9,10-anthraquinone unit and the fused 1,2,3-triazole ring. Both the benzenoid rings of the anthraquinone (B42736) moiety and the triazole ring itself are aromatic. The triazole ring contains six pi electrons, fulfilling Hückel's rule for aromaticity. ontosight.ai

The presence of the triazole moiety significantly influences the electronic distribution across the entire molecule. The three nitrogen atoms in the triazole ring exert a strong electron-withdrawing effect. ontosight.ai This electronic pull affects the anthraquinone portion, modulating its redox properties and influencing the sites of potential chemical attack. Computational studies on related anthraquinone derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the reduction potential of the quinone system.

Functionalization and Derivatization Reactions at the Anthra[2,3-d]triazole Core

The unique structural amalgamation in this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

Electrophilic Aromatic Substitution Reactions on the Anthraquinone Moiety

The anthraquinone core, despite being part of a larger heterocyclic system, can undergo electrophilic aromatic substitution reactions. However, the two carbonyl groups on the central ring are strongly deactivating, making the terminal benzene (B151609) rings less susceptible to electrophilic attack than unsubstituted benzene. The positions for substitution are directed by the existing fused triazole ring and any other substituents present on the anthraquinone framework. For instance, sulfonation of 9,10-anthraquinone with sulfuric acid yields anthraquinone-1-sulfonic acid. wikipedia.org The regioselectivity of such reactions on this compound would be influenced by the combined electronic effects of the triazole and quinone functionalities.

Nucleophilic Additions and Substitutions on the Quinone Diones

The carbonyl groups of the quinone moiety are electrophilic centers and are susceptible to nucleophilic attack. Reduction of the quinone system to the corresponding hydroquinone (B1673460) is a common transformation. For example, hydrogenation of anthraquinone yields dihydroanthraquinone. wikipedia.org The addition of nucleophiles can also occur, particularly under basic conditions or with highly reactive nucleophiles. The generation of reactive oxygen species (ROS) by anthraquinone derivatives in biological systems is often initiated by nucleophilic attack, leading to the formation of semiquinone radical anions. nih.gov

Modifications at the Triazole Nitrogen Atoms

The 1,2,3-triazole ring in this compound features three nitrogen atoms, offering potential sites for functionalization, primarily through alkylation or arylation. In unsubstituted 1,2,3-triazoles, a tautomeric equilibrium exists between the 1H and 2H forms in solution. rsc.org The regioselectivity of N-substitution is influenced by steric and electronic factors. mdpi.com For instance, in the alkylation of some 1,2,4-triazole-3-thiones, the reaction can occur at different nitrogen atoms depending on the reaction conditions and the structure of the substrate. uzhnu.edu.ua In the case of this compound, the fused nature of the ring system will likely direct substitution to the N-1 or N-2 positions, with the N-3 position being sterically hindered. Studies on related N-unsubstituted 1,2,3-triazoles have shown that reactions with electrophiles can yield mixtures of N-1 and N-2 substituted products. researchgate.net The specific outcome for the title compound would depend on the interplay of steric hindrance from the anthraquinone backbone and the electronic nature of the attacking electrophile.

ReagentConditionsProduct(s)Reference
Alkyl HalideBaseN-1 and/or N-2 alkylated derivatives uzhnu.edu.uaresearchgate.net
Aryl HalidePalladium CatalystN-2 arylated derivative mdpi.com

Ring-Opening and Rearrangement Reactions of the Triazole or Anthraquinone Moieties

While 1,2,3-triazoles are generally stable heterocycles, they can undergo ring-opening and rearrangement reactions under specific conditions. nih.gov One of the most notable rearrangements is the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgrsc.org This typically occurs in 1-substituted-5-amino-1,2,3-triazoles upon heating. wikipedia.org Although this compound does not possess an exocyclic amino group, analogous rearrangements involving the triazole ring atoms could potentially be induced under thermal or photochemical conditions.

Furthermore, ring-chain tautomerism has been observed in ortho-formyl heteroaromatic carboxylic acids, where an equilibrium exists between the open-chain aldehyde and a cyclic hemiacetal. mdpi.com While not directly applicable, this principle suggests that functional groups strategically placed on the anthraquinone ring adjacent to the triazole could potentially participate in intramolecular cyclizations or rearrangements involving the triazole ring. For instance, the thermal opening of a related anthra[1,2-d] wikipedia.orgrsc.orgmdpi.comtriazine-4,7,12(3H)-trione has been shown to generate a reactive iminoketene intermediate that undergoes subsequent cycloaddition. mdpi.com

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of functionalization reactions on this compound is a critical aspect of its chemical reactivity. As discussed, electrophilic substitution on the anthraquinone moiety is directed by the deactivating quinone groups and the fused triazole ring. The regioselectivity of N-alkylation or N-arylation of the triazole ring is a subject of considerable interest, with the outcome depending on a delicate balance of steric and electronic effects. mdpi.comrsc.org

Oxidative and Reductive Reactivity of the Quinone System

The chemical behavior of this compound is significantly influenced by the presence of the quinone moiety, which is a key center for redox activity. The fused triazole ring, being electron-withdrawing, modulates the electronic properties of the anthraquinone core, thereby affecting its reactivity. ontosight.ai

The quinone system within the this compound scaffold can undergo both reduction and oxidation reactions. These transformations are central to its potential applications in various fields, including materials science and medicinal chemistry. The redox properties are often studied using electrochemical methods like cyclic voltammetry, which can provide valuable information about the reduction and oxidation potentials of the compound. nih.gov

Reductive Reactivity:

The reduction of the dione (B5365651) system in this compound is a characteristic reaction of quinones. This process typically involves a two-electron, two-proton reduction to yield the corresponding hydroquinone, 1H-Anthra[2,3-d]triazole-5,10-diol. This transformation results in a significant change in the electronic structure of the molecule, as the conjugated quinone system is converted into an aromatic hydroquinone system.

Commonly used reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) and sodium borohydride (B1222165) (NaBH₄). The reaction with sodium dithionite is a well-established method for the reduction of anthraquinones. rsc.org The reaction is typically carried out in an alkaline medium or a mixture of solvents like dimethylformamide and water.

The resulting hydroquinone, 1H-Anthra[2,3-d]triazole-5,10-diol, is generally more electron-rich than its quinone counterpart and can be sensitive to oxidation, especially in the presence of air.

Oxidative Reactivity:

The hydroquinone form, 1H-Anthra[2,3-d]triazole-5,10-diol, can be readily oxidized back to the parent quinone. This oxidation can often be achieved by exposure to atmospheric oxygen, particularly under basic conditions, or by using other mild oxidizing agents. This reversible redox behavior is a hallmark of the quinone-hydroquinone system.

The ease of this oxidation highlights the stability of the quinone form. The electron-withdrawing nature of the fused triazole ring likely facilitates this re-oxidation process by stabilizing the electron-deficient quinone structure.

Detailed Research Findings:

While specific studies detailing the oxidative and reductive reactivity exclusively for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related anthraquinone derivatives. For instance, the reduction of various substituted anthraquinones using sodium dithionite has been well-characterized. The reaction proceeds efficiently to yield the corresponding hydroquinones.

Electrochemical studies on various anthraquinone derivatives have shown that substituents significantly impact the redox potentials. nih.gov Electron-withdrawing groups, such as the triazole ring in the target compound, are expected to increase the reduction potential, making the quinone easier to reduce compared to unsubstituted anthraquinone.

Below is a table summarizing a representative reduction reaction of an anthraquinone derivative, which serves as a model for the reactivity of this compound.

ReactantReagent and ConditionsProductObservations
This compoundSodium Dithionite (Na₂S₂O₄), aq. NaOH or DMF/H₂O1H-Anthra[2,3-d]triazole-5,10-diolThe reaction leads to the formation of the corresponding hydroquinone. The product is susceptible to aerial oxidation back to the quinone.

Computational and Theoretical Investigations of 1h Anthra 2,3 D Triazole 5,10 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. While specific DFT studies exclusively focused on 1H-Anthra[2,3-d]triazole-5,10-dione are not extensively available in the public domain, the principles can be applied to understand its likely characteristics based on studies of analogous compounds.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

The electronic character of this compound is defined by its fused aromatic system, which includes an anthracene (B1667546) backbone and a triazole ring. The presence of the electron-withdrawing triazole moiety and the dione (B5365651) groups significantly influences the electron distribution across the planar structure. ontosight.ai

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. In similar aromatic systems, the HOMO is typically a π-orbital delocalized across the electron-rich parts of the molecule, while the LUMO is a π*-orbital located on the electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, it can be hypothesized that the HOMO would be distributed over the anthracene core, while the LUMO would be concentrated on the triazole and dione fragments due to their electron-withdrawing nature. The expected HOMO-LUMO gap would be relatively small, suggesting potential for applications in materials science, such as in organic electronics. ontosight.ai

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound (based on similar compounds)

ParameterEstimated Value (eV)
HOMO Energy-6.0 to -5.5
LUMO Energy-3.5 to -3.0
HOMO-LUMO Gap 2.5 to 2.0

Note: These values are estimations based on computational studies of other triazole and anthraquinone (B42736) derivatives and are not from a specific study on this compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. For a molecule like this compound, the π-π* transitions within the extensive conjugated system would likely result in strong absorption bands in the UV-visible region.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts are highly sensitive to the electronic environment of each nucleus. The protons and carbons of the aromatic rings would have characteristic shifts, and the presence of the triazole ring would further influence the chemical shifts of nearby nuclei.

Table 2: Predicted Spectroscopic Data Ranges for this compound (Hypothetical)

Spectroscopic DataPredicted Range
UV-Vis (λmax) 300 - 450 nm
¹H NMR (δ) 7.0 - 9.0 ppm (aromatic protons)
¹³C NMR (δ) 110 - 150 ppm (aromatic carbons), >160 ppm (carbonyl carbons)

Note: These are generalized predictions. Actual experimental values may vary.

Reaction Mechanism Elucidation and Transition State Characterization

DFT can be a powerful tool for studying reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and activation energies can be calculated. For this compound, DFT could be used to investigate its synthesis, such as the cycloaddition reaction between an azido-anthraquinone and an alkyne, or its degradation pathways. Characterizing the transition states provides a deeper understanding of the reaction kinetics and can aid in optimizing reaction conditions. To date, specific published studies detailing the reaction mechanisms of this compound using DFT are scarce.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Binding Modes and Affinities with Biomolecular Targets

The planar, aromatic structure of this compound, along with its hydrogen bond donors and acceptors, suggests it could interact with various biomolecular targets. Docking studies can predict how this molecule fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score.

A study on new 1,2,3-triazole derivatives of 9,10-anthracenedione performed computer screening to identify potential biological activities. researchgate.net This research found that some of these compounds, which are structurally related to this compound, showed a high affinity for the epidermal growth factor receptor (EGFR) family of tyrosine kinases. researchgate.net This suggests a potential mechanism for antitumor activity. researchgate.net

Table 3: Potential Biomolecular Targets and Predicted Binding Interactions for Anthra-triazole Derivatives

Biomolecular TargetPredicted Interaction TypePotential Therapeutic Area
EGFR Tyrosine KinaseHydrogen bonding, π-π stackingAnticancer
Other KinasesHydrophobic interactions, hydrogen bondingVarious
DNA IntercalationIntercalation between base pairsAnticancer

Note: This table is based on findings for structurally similar compounds and represents potential areas of investigation for this compound.

Identification of Key Interacting Residues and Binding Site Characteristics

Detailed analysis of docking results can identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For the 1,2,3-triazolylanthracene-9,10-diones, molecular docking studies indicated that these molecules could bind within the active site of proteins like EGFR. researchgate.net The visualization of these binding modes helps in understanding the structural basis of the molecule's activity and can guide the design of more potent and selective derivatives. For instance, the triazole nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Quantum Chemical Calculations for Stability, Reactivity, and Acidity/Basicity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and inherent properties of molecules like this compound. These calculations can predict a variety of molecular descriptors that are fundamental to understanding the compound's stability, reactivity, and its behavior as an acid or a base.

Detailed research findings from quantum chemical calculations on the specific molecule this compound are not extensively available in publicly accessible literature. However, studies on related triazole and anthraquinone derivatives provide a strong basis for understanding its probable characteristics. For instance, calculations on substituted 1,2,4-triazole (B32235) derivatives have been used to determine key quantum chemical parameters.

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Table 1: Representative Quantum Chemical Parameters for Triazole Derivatives (Calculated using DFT B3LYP method). Note: This data is for analogous triazole compounds and not specifically for this compound.
ParameterDescriptionTypical Value Range for Triazoles
$E_{HOMO}$ (eV)Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5
$E_{LUMO}$ (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (eV)HOMO-LUMO Energy Gap4.0 to 5.5
Dipole Moment (μ) (Debye)Measure of molecular polarity2.0 to 6.0
Chemical Hardness (η)Resistance to change in electron distribution2.0 to 2.75
Electronegativity (χ)Ability to attract electrons3.75 to 5.0

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as with biological macromolecules or in different solvents. For a molecule like this compound, MD simulations can reveal how its structure fluctuates under physiological conditions and how it might bind to a biological target.

While specific MD simulation studies on this compound are not readily found, research on related anthraquinone derivatives that act as DNA intercalators provides a framework for the type of information that can be obtained. uninsubria.it In such studies, MD simulations are used to examine the stability of the ligand-DNA complex, the specific interactions (like hydrogen bonds and van der Waals forces) that stabilize the complex, and the conformational changes in both the ligand and the biological target upon binding. uninsubria.it

Key analyses in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). RMSD tracks the deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium conformation. RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule. For this compound, the planarity of the anthraquinone core is expected to be rigid, while some flexibility might be observed in any substituent groups.

Table 2: Representative Data from Molecular Dynamics Simulations of Anthraquinone Derivatives. Note: This data is illustrative of the outputs from MD simulations and is based on studies of related anthraquinone compounds.
AnalysisDescriptionTypical Findings for Anthraquinone Systems
RMSD of LigandRoot-Mean-Square Deviation of the ligand's heavy atoms.Low values (e.g., < 2 Å) indicate stable binding in a receptor pocket.
RMSF of Protein ResiduesRoot-Mean-Square Fluctuation of amino acid residues in a target protein.Higher values in loop regions indicate flexibility; lower values in binding site suggest stabilization upon ligand binding.
Hydrogen Bond AnalysisIdentifies the formation and duration of hydrogen bonds between the ligand and target.Key hydrogen bonds with specific residues can be identified as crucial for binding affinity.
Binding Free Energy (e.g., MM-PBSA)Calculation of the free energy of binding of the ligand to its target.Provides a theoretical estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. For this compound, which belongs to the class of (benzo)triazoles, QSAR models have been developed, particularly for predicting their ecotoxicological effects. nih.govnih.gov

These models are built using a dataset of compounds for which the property of interest (e.g., toxicity to algae or daphnia) has been experimentally measured. nih.govnih.gov For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a model that predicts the activity from the descriptors. nih.gov

This compound was part of the dataset used in the CADASTER EU project, which developed QSAR models for the aquatic toxicity of (benzo)triazoles. nih.govcadaster.eu The goal of such models is to predict the toxicity of untested or newly designed compounds, thereby prioritizing them for further experimental testing and reducing the need for animal testing, in line with regulations like REACH. nih.gov The descriptors used in these models can provide insights into the structural features that influence toxicity. For instance, descriptors related to lipophilicity (like logP) and electronic properties are often found to be significant in toxicity models for aquatic organisms. nih.gov

Table 3: Representative Descriptor Types Used in QSAR Models for the Toxicity of (Benzo)triazoles.
Descriptor ClassExamplesInformation Encoded
Constitutional DescriptorsMolecular Weight, Number of rings (nCIC)Molecular size and basic composition.
Topological DescriptorsConnectivity indices (e.g., X0A), Balaban indexAtom connectivity and branching.
Geometrical DescriptorsMolecular surface area, Molecular volume3D shape and size of the molecule.
Quantum-Chemical Descriptors$E_{HOMO}$, $E_{LUMO}$, Dipole momentElectronic properties and reactivity.
Physicochemical DescriptorsLogP (octanol-water partition coefficient)Lipophilicity and hydrophobicity.

By developing and validating robust QSAR models, researchers can screen large virtual libraries of this compound derivatives and predict their potential activities and toxicities. This predictive capability is invaluable for the rational design of new compounds with desired properties, whether for materials science applications or as potential therapeutic agents, while minimizing their adverse environmental impact. uninsubria.itnih.gov

Structure Activity Relationship Sar and Derivatization Studies of 1h Anthra 2,3 D Triazole 5,10 Dione Analogues

Design Principles for Anthra[2,3-d]triazole Derivatives

The rational design of new analogues is a cornerstone of medicinal chemistry, leveraging an understanding of how molecular structure influences biological function. For the anthra[2,3-d]triazole class, design strategies focus on modifying the core structure to enhance interactions with biological macromolecules, thereby improving desired activities such as anticancer or antimicrobial effects. ontosight.ai

The introduction of various substituents onto the anthratriazole scaffold allows for the fine-tuning of its electronic and steric properties, which in turn critically influences biological activity. The nature and position of these substituents can dictate the molecule's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Research on related naphtho[2,3-d] ontosight.airesearchgate.netnih.govtriazole-4,9-dione derivatives, which serve as a valuable model, has demonstrated the profound impact of substituents. In a study aimed at developing dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), SAR analysis revealed that substitutions on the 1-phenyl ring were critical for potency. nih.gov Generally, the introduction of electron-withdrawing groups on the phenyl ring was found to be beneficial for inhibitory activity. For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] ontosight.airesearchgate.netnih.govtriazole-4,9-dione emerged as a highly potent inhibitor, with IC₅₀ values in the nanomolar range for both IDO1 and TDO. nih.gov This highlights the positive contribution of halogen substituents, which modulate the electronic properties of the aromatic ring. nih.gov

Similarly, studies on other triazole-containing heterocyclic systems have shown that the electronic nature of substituents is a key determinant of cytotoxicity. For some series, the introduction of electron-rich aromatic ring systems significantly increased cytotoxic effects, whereas electron-poor systems were less effective. nih.gov In other cases, compounds with electron-withdrawing substituents on a 1,2,4-triazole (B32235) ring exhibited potent activity against various cancer cell lines. nih.gov

The steric bulk of substituents also plays a crucial role. In some instances, larger side chains with aromatic substitutions were found to be favorable for cytotoxic activity. nih.gov This suggests that steric factors can influence how the molecule fits into the binding pocket of a target protein, potentially leading to enhanced or diminished activity.

Advanced Research Applications of 1h Anthra 2,3 D Triazole 5,10 Dione and Its Derivatives

Applications in Medicinal Chemistry

The unique structure of 1H-Anthra[2,3-d]triazole-5,10-dione and its derivatives has prompted significant exploration into their biological activities and potential therapeutic uses.

The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. Derivatives of the anthratriazole dione (B5365651) scaffold have shown promise in this area.

Topoisomerase Inhibition: Closely related analogues, such as anthra[2,3-d]oxazole-2-thione-5,10-dione derivatives, have been synthesized and evaluated as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.govtmu.edu.tw Certain derivatives in this class were found to effectively attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations, highlighting the potential of the fused anthraquinone (B42736) system as a basis for developing potent topoisomerase inhibitors. nih.govtmu.edu.tw The 1,2,4-triazole (B32235) ring has also been identified as a component in molecules that inhibit topoisomerase II. researchgate.net

Carbonic Anhydrase Inhibition: The 1,2,3-triazole moiety is a recognized pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. frontiersin.org Numerous studies have demonstrated that 1,2,3-triazole derivatives can act as effective inhibitors of various human (h) CA isoforms, particularly hCA II and the tumor-associated hCA IX. frontiersin.orgnih.govnih.gov For instance, a series of novel 1H-1,2,3-triazole analogs showed moderate to potent inhibitory activity against bovine carbonic anhydrase-II, with some compounds exhibiting IC₅₀ values more potent than the standard inhibitor acetazolamide. frontiersin.orgnih.gov The inhibitory mechanism often involves direct binding with the active site residues of the enzyme. frontiersin.orgnih.gov

Table 1. Inhibitory Activity of Selected 1,2,3-Triazole Derivatives Against Carbonic Anhydrase (CA) Isoforms.
CompoundTarget CA IsoformInhibitory Activity (Kᵢ or IC₅₀ in µM)Reference
1H-1,2,3-triazole analog 7bBovine CA-II13.8 ± 0.63 frontiersin.org
1H-1,2,3-triazole analog 9eBovine CA-II18.1 ± 1.31 frontiersin.org
Benzenesulphonamide 10dhCA IXKᵢ: 0.0211 nih.gov
Benzenesulphonamide 10hhCA IXKᵢ: 0.0164 nih.gov

Understanding how these compounds exert their effects at a molecular level is crucial for their development. Research into triazole-containing compounds has revealed several mechanisms of action. For instance, andrographolide (B1667393) derivatives incorporating a 1,2,3-triazole moiety have been shown to induce G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells. mdpi.com One particular derivative was also found to significantly reduce cancer cell migration and act synergistically with the chemotherapy drug 5-fluorouracil. mdpi.com

In the context of enzyme inhibition, molecular docking studies of 1H-1,2,3-triazole analogs have elucidated their binding modes within the active site of carbonic anhydrase-II. frontiersin.orgnih.gov For topoisomerase inhibitors based on the anthraquinone framework, the primary mechanism is the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the DNA strand and leads to cell death. nih.govtmu.edu.tw Other triazole derivatives designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important immune checkpoint, function by blocking the catalytic activity of the enzyme, thereby preventing the suppression of T-cell proliferation. nih.gov

The triazole ring is a cornerstone of many successful antimicrobial drugs. The core this compound structure is noted for its potential antimicrobial and antifungal properties. ontosight.ai This potential is supported by extensive research on various 1,2,3- and 1,2,4-triazole derivatives, which have demonstrated broad-spectrum activity. ontosight.ainih.gov

For example, hybrids of 1,2,4-triazole and fluoroquinolone have shown excellent activity against a range of microorganisms, including E. coli, S. aureus, and M. smegmatis, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL. nih.gov Similarly, indole-1,2,4-triazole conjugates have been synthesized and shown to possess significant antibacterial and antifungal activity. mdpi.com The antifungal activity of triazoles is well-established, with many derivatives designed as analogues of drugs like fluconazole, showing potent effects against fungal strains such as Candida albicans. nih.gov The mechanism of action for many antifungal triazoles involves the inhibition of fungal cytochrome P450 enzymes, disrupting the synthesis of the fungal cell membrane.

Table 2. Antimicrobial Activity (MIC in µg/mL) of Selected Triazole Derivatives.
Compound ClassTest OrganismMIC Range (µg/mL)Reference
Phenylpiperazine-triazole-fluoroquinolone hybridsVarious Bacteria (e.g., E. coli, S. aureus)0.12 - 1.95 nih.gov
Ofloxacin-1,2,4-triazole derivativesS. aureus, E. coli0.25 - 1 nih.gov
1,2,4-Triazole-3-thiol derivativesE. coli (antibacterial)5 nih.gov
Fluconazole analogue (Compound 1n)Candida albicans (antifungal)MIC₈₀: 0.0156 nih.gov

Potential in Materials Science

The rigid, planar, and aromatic nature of this compound provides a foundation for its use in advanced materials. ontosight.ai

The 9,10-anthracenedione (anthraquinone) core is a classic chromophore that forms the basis of many synthetic dyes and pigments. mdpi.com Its extended π-conjugated system is responsible for absorbing light in the visible region of the spectrum. The fusion of a triazole ring to this system can modify its electronic properties, potentially leading to new dyes with unique colors and improved properties such as lightfastness and thermal stability. Triazole moieties themselves are utilized in the synthesis of various industrial materials, including dyes. frontiersin.orgnih.gov The combination of the robust anthraquinone chromophore with the versatile triazole heterocycle makes this compound and its derivatives highly promising candidates for new colorants.

The inherent photophysical properties of the anthratriazole dione scaffold make it a target for applications in optoelectronics and sensing. The parent compound is being explored as a building block for materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai

Research into related structures has yielded promising results. A new class of anthra[2,3-d]imidazole derivatives, which are structurally very similar to the triazole analogue, have been synthesized and found to be strong blue light emitters with high fluorescence quantum yields. polito.it Notably, their fluorescence is highly sensitive to pH, changing from blue to green in alkaline conditions, which makes them promising as pH sensors. polito.it

Furthermore, various 1,2,3-triazole derivatives have been specifically designed as fluorescent probes. nih.govnih.gov Some aurone-derived 1,2,3-triazoles have been shown to be fluorescent in aqueous environments, with large Stokes shifts (the difference between the absorption and emission maxima), a desirable property for biological imaging applications. nih.govrsc.org The synthesis of 4,5-bis(arylethynyl)-1,2,3-triazoles has produced a new class of fluorescent labels with tunable properties and low cytotoxicity, demonstrating their potential for bioimaging. nih.gov

Table 3. Photophysical Properties of Selected Triazole-Based Fluorescent Molecules.
Compound ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Key FeatureReference
4,5-bis(arylethynyl)-1,2,3-triazole (5h)302609307Large Stokes shift nih.gov
4,5-bis(arylethynyl)-1,2,3-triazole (5i)299588289Large Stokes shift nih.gov
Aurone-derived 1,2,3-triazole (AT)--118.3 ± 1.01Fluorescent in aqueous environments nih.govrsc.org
Anthra[2,3-d]imidazole derivative-Blue to Green-pH-dependent fluorescence polito.it

Development as Organic Electronic Materials

The exploration of this compound and its derivatives in the realm of organic electronics is driven by their inherent characteristics. The planar structure of the molecule facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices. Furthermore, the electron-withdrawing nature of the triazole ring and the dione groups suggests that these materials could function as n-type or ambipolar semiconductors, a class of materials that is less common than their p-type counterparts but essential for the development of complementary logic circuits.

Research into analogous molecular structures, such as donor-acceptor-donor (D-A-D) compounds based on a 2H-benzo[d] ontosight.ainih.govnih.govtriazole core, has provided valuable insights. These related compounds have been successfully integrated into organic field-effect transistors (OFETs) and have demonstrated p-type semiconductor behavior. nih.gov The performance of such devices is intricately linked to the molecular packing and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific performance data for OFETs based on this compound derivatives are not widely available in the public domain, the investigation of similar systems allows for the postulation of their potential. The key to unlocking high-performance organic electronic devices lies in the tailored synthesis of derivatives with optimized electronic properties and solid-state packing. For instance, the introduction of various substituent groups on the anthratriazoledione core can modulate the HOMO and LUMO energy levels, thereby fine-tuning the charge injection and transport characteristics.

Table 1: Representative Performance of OFETs based on Triazole Derivatives (Illustrative Data)

DerivativeDeposition MethodMobility (cm²/Vs)On/Off Ratio
Benzo[d] ontosight.ainih.govnih.govtriazole Derivative ASolution Shearing0.1 - 0.5> 10⁶
Benzo[d] ontosight.ainih.govnih.govtriazole Derivative BVacuum Deposition0.5 - 1.2> 10⁷
Phenanthro[9,10-d]imidazole Derivative CSpin Coating0.01 - 0.05> 10⁵

Note: This table presents illustrative data based on reported performance of related triazole and imidazole (B134444) derivatives to indicate the potential of this class of compounds. Specific data for this compound derivatives is not currently available.

The potential of this compound derivatives also extends to organic light-emitting diodes (OLEDs). The high thermal stability and the ability to form uniform thin films are critical prerequisites for OLED materials. The electron-deficient nature of the anthratriazoledione core suggests its use as an electron-transporting or emissive layer in OLED devices. ontosight.ai The luminescence properties of these compounds can be tuned by chemical modification, potentially leading to emitters that span the visible spectrum.

Role as Versatile Building Blocks in Complex Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural features of this compound make it an excellent candidate as a versatile building block for the construction of such intricate architectures.

The presence of nitrogen atoms in the triazole ring provides potential coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. By carefully selecting the metal nodes and the organic linkers, it is possible to create MOFs with tailored pore sizes and functionalities. The rigid and planar nature of the this compound core can lead to the formation of robust and highly ordered frameworks.

Furthermore, the triazole moiety can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into well-defined supramolecular structures through hydrogen bonding interactions. This property is crucial for the development of liquid crystals, gels, and other soft materials. The ability to form directional and specific non-covalent bonds allows for a high degree of control over the resulting macroscopic properties.

The synthesis of mollugin-1,2,3-triazole derivatives has demonstrated the utility of the triazole unit as a stable and versatile linker in the construction of complex molecules. nih.gov This approach, often utilizing the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition ("click chemistry"), allows for the efficient connection of the anthratriazoledione core to other molecular fragments, leading to the creation of novel supramolecular polymers and assemblies.

Table 2: Potential Supramolecular Architectures Incorporating this compound

Supramolecular ArchitectureKey Intermolecular InteractionPotential Application
Metal-Organic Frameworks (MOFs)Coordination Bonds (N-Metal)Gas Storage, Catalysis
Self-Assembled Monolayers (SAMs)Hydrogen Bonding, π-π StackingSurface Modification, Sensors
Supramolecular PolymersHydrogen Bonding, Host-Guest InteractionsSmart Materials, Drug Delivery
Liquid Crystalsπ-π Stacking, Dipole-Dipole InteractionsDisplay Technologies

The design and synthesis of functional supramolecular systems based on this compound is an active area of research. The ability to control the self-assembly of these molecules opens up exciting possibilities for the development of new materials with tailored properties for a variety of advanced applications.

Future Research Directions and Methodological Advancements

Development of Green Chemistry Approaches for Sustainable Synthesis

The conventional synthesis of heterocyclic compounds, including anthraquinone (B42736) derivatives, often relies on methods that utilize harsh reagents and generate significant environmental waste. nih.govnih.gov Future efforts in the synthesis of 1H-Anthra[2,3-d]triazole-5,10-dione will increasingly focus on the principles of green chemistry to develop more sustainable and eco-friendly processes.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid and energy-efficient heating, which can lead to significantly reduced reaction times and increased product yields compared to conventional heating methods. nih.govyoutube.com For the synthesis of this compound, which typically involves the reaction of anthraquinone derivatives with azides, microwave irradiation could offer a more sustainable alternative. ontosight.ainih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance chemical reactivity and lead to higher yields in shorter timeframes, often under milder conditions. nih.gov This method has been successfully applied to the synthesis of various triazole derivatives and presents a promising avenue for the greener production of anthra[2,3-d]triazole-5,10-diones.

Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. corning.com Research into biocatalytic methods for the functionalization of anthraquinone precursors or the formation of the triazole ring could lead to highly efficient and sustainable synthetic routes. corning.comnih.gov

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a core principle of green chemistry. mdpi.comnih.gov The development of synthetic protocols for this compound in these benign media will be crucial for reducing the environmental impact of its production.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The vast chemical space of possible derivatives of this compound necessitates advanced computational tools to guide the design of new analogues with enhanced properties. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process.

Future applications in this area will likely involve:

Predictive Modeling: AI/ML algorithms can be trained on existing data for anthraquinone and triazole compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives. nih.govnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and the structural constraints of the this compound scaffold. nih.gov This approach can lead to the discovery of compounds with novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Computational tools can elucidate complex SARs, helping chemists understand how specific structural modifications influence a compound's activity. nih.gov This knowledge is critical for the iterative process of lead optimization.

Exploration of Novel Biological Targets and Therapeutic Modalities

While initial studies suggest anticancer and antimicrobial potential for this compound, a comprehensive understanding of its biological targets and therapeutic applications is still in its infancy. ontosight.ainih.gov Future research will need to broaden the scope of investigation to uncover its full therapeutic potential.

Key research avenues include:

Target Identification and Validation: Unbiased screening approaches, such as proteomics and chemical genetics, can be employed to identify the specific cellular proteins that interact with this compound derivatives. Subsequent validation of these targets will be essential to understand the compound's mechanism of action. nih.gov

Expansion to Other Disease Areas: The structural motifs present in this compound, namely the anthraquinone and triazole rings, are found in drugs with a wide range of activities, including antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov Systematic screening of this compound derivatives against a broader panel of biological targets is warranted.

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer. mdpi.com

Advanced In Vitro Model Systems for Mechanistic Investigations

To bridge the gap between in vitro findings and clinical efficacy, it is crucial to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant model systems.

Future mechanistic studies on this compound should incorporate:

3D Cell Cultures and Organoids: These models more accurately mimic the complex cellular interactions and microenvironment of human tissues. nih.govnih.gov Testing the effects of the compound on patient-derived organoids, for example, can provide valuable insights into its potential efficacy in a more personalized manner. corning.comresearchgate.net

High-Throughput Screening (HTS) in 3D Models: The development of miniaturized 3D culture platforms will enable the large-scale screening of compound libraries, accelerating the discovery of potent derivatives. nih.govresearchgate.net

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the function of human organs and be used to study the pharmacokinetics and pharmacodynamics of this compound in a more dynamic and integrated system.

Multidisciplinary Collaborations for Comprehensive Translational Research

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort from researchers across various disciplines. The future development of this compound will depend on fostering such partnerships.

Essential collaborations will include:

Medicinal Chemists and Biologists: For the iterative cycle of compound design, synthesis, and biological evaluation.

Computational Scientists: To leverage AI and bioinformatics for rational drug design and data analysis. nih.gov

Pharmacologists and Toxicologists: To assess the drug-like properties and safety profile of lead compounds.

Clinicians: To provide insights into unmet medical needs and to design and conduct clinical trials.

By embracing these future research directions and methodological advancements, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.